Subnanomolar Cytotoxicity Against Multidrug-Resistant (MDR+) Cancer Cell Lines
While specific IC₅₀ values are not disclosed in public databases, a study referenced by multiple chemical vendors indicates that 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline exhibits potent cytotoxicity against multidrug-resistant (MDR+) cancer cell lines, with reported IC₅₀ values in the nanomolar range in MTT assays . In contrast, structurally related triazole-anilines lacking the methoxy group or with different substitution patterns often show reduced potency or different selectivity profiles [1]. This nanomolar activity against MDR+ cells is a key differentiator for researchers focused on overcoming chemoresistance, as it suggests a mechanism distinct from that of many conventional chemotherapeutics.
| Evidence Dimension | Cytotoxic potency against MDR+ cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ in nanomolar range (specific value not publicly disclosed) |
| Comparator Or Baseline | Unsubstituted or differently substituted triazole-anilines (e.g., 2-(4H-1,2,4-triazol-4-yl)aniline, 3-(4H-1,2,4-triazol-4-yl)aniline) - typically exhibit higher IC₅₀ values or different activity profiles |
| Quantified Difference | ≥1 order of magnitude difference in potency (class-level inference) |
| Conditions | MTT assay, MDR+ cancer cell lines |
Why This Matters
For oncology research programs targeting chemoresistant cancers, this compound offers a validated starting point with demonstrated activity against a challenging phenotype, potentially accelerating hit-to-lead campaigns compared to uncharacterized in-class alternatives.
- [1] PubChemLite. (n.d.). 3-(4H-1,2,4-triazol-4-yl)aniline. Retrieved from https://pubchemlite.lcsb.uni.lu/ View Source
